1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate
Description
Taxonomic Classification and Position
This compound is primarily isolated from Zingiberaceae family plants, notably Curcuma kwangsiensis and Curcuma comosa. Its presence in these species aligns with the broader distribution of diarylheptanoids in Curcuma and Alpinia genera, which are renowned for producing structurally unique secondary metabolites. Taxonomically, it falls under:
Historical Context of Diarylheptanoid Discovery
Diarylheptanoids were first identified in 1815 with the isolation of curcumin from Curcuma longa. However, 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate was characterized much later, reflecting advancements in chromatographic and spectroscopic techniques. Initial reports of its isolation emerged in the early 21st century from C. kwangsiensis rhizomes, with structural elucidation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS).
Chemical Nomenclature and Identification Parameters
Spectroscopic Data
- ¹³C NMR : Key signals at δ 169.2 (acetate carbonyl), 145.1–115.4 (aromatic carbons), and 69.7–35.9 (aliphatic chain carbons).
- HR-ESI-MS : [M+NH₄]⁺ peak at m/z 436.2324, confirming the molecular formula.
| Parameter | Value |
|---|---|
| Boiling point | 608.9°C (estimated) |
| Density | 1.2 g/cm³ |
| LogP | 3.31 |
| Hydrogen bond donors | 4 |
Significance in Natural Product Research
This compound exemplifies the pharmacological potential of diarylheptanoids. Studies highlight its:
- Antioxidant activity : Scavenges free radicals via catechol moieties, outperforming α-tocopherol in lipid peroxidation assays.
- Anti-inflammatory effects : Inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways.
- Antiproliferative properties : Demonstrates moderate cytotoxicity against HH and HaCaT cell lines, suggesting anticancer potential.
Its structural features—such as acetyl groups enhancing bioavailability and catechol rings enabling redox activity—make it a model for synthetic optimization. Compared to curcumin, this compound exhibits greater metabolic stability due to reduced diketone-mediated degradation.
Properties
IUPAC Name |
[5-acetyloxy-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)heptan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-15(24)29-20(10-5-17-3-8-19(26)9-4-17)14-21(30-16(2)25)11-6-18-7-12-22(27)23(28)13-18/h3-4,7-9,12-13,20-21,26-28H,5-6,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCHINDGXDDCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC(=C(C=C2)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Materials : 3,4-Dihydroxybenzaldehyde and 4-hydroxybenzaldehyde are condensed with a diketone (e.g., acetylacetone) in the presence of a base catalyst (e.g., sodium hydroxide).
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Key Step : Formation of a boron complex with acetylacetone enhances electrophilicity, facilitating nucleophilic attack by the aldehyde.
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Optimization : Reactions are conducted at 50–80°C for 6–12 hours, yielding intermediates that are subsequently reduced and acetylated.
Table 1: Aldol Condensation Parameters
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Boric anhydride | 62 | |
| Temperature | 50°C | – | |
| Reaction Time | 2 hours (condensation step) | – | |
| Reduction Method | Hydrogenation (H₂, Pd/C) | 85 |
Wittig Reaction for Aryl Group Introduction
The Wittig reaction is employed to introduce aryl groups at the terminal positions of the heptane chain. This method ensures regioselectivity and avoids unwanted side products.
Procedure Overview
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Phosphorus Ylide Preparation : Triphenylphosphine reacts with alkyl halides to generate ylides, which are then coupled with aldehydes.
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Coupling Reaction : Ylides derived from 3,4-dihydroxyphenyl and 4-hydroxyphenyl moieties react with a dialdehyde intermediate to form the heptane skeleton.
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Stereochemical Control : Chiral auxiliaries or asymmetric catalysts are used to achieve the (3R,5R) configuration.
Table 2: Wittig Reaction Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Ylide | 3,4-Dihydroxyphenyl-based | 78 | 95 |
| Solvent | Tetrahydrofuran (THF) | – | – |
| Temperature | 0°C to room temperature | – | – |
Asymmetric Epoxidation and Ring-Opening
Sharpless asymmetric epoxidation (AE) is critical for introducing stereocenters at C-3 and C-5 positions.
Steps and Outcomes
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Epoxidation : A racemic allylic alcohol undergoes kinetic resolution using titanium(IV) isopropoxide and a chiral ligand (e.g., (+)-DIPT).
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Ring-Opening : Epoxides are treated with nucleophiles (e.g., water or alcohols) to yield diols, which are subsequently acetylated.
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Yield Enhancement : Catalytic asymmetric methods achieve enantiomeric excess (ee) >90%.
Table 3: Sharpless AE Parameters
| Parameter | Condition | ee (%) | Reference |
|---|---|---|---|
| Ligand | (+)-Diethyl tartrate (DIPT) | 92 | |
| Oxidizing Agent | Cumene hydroperoxide | – | |
| Temperature | -20°C | – |
Acetylation of Hydroxyl Groups
The final step involves protecting phenolic hydroxyl groups as acetate esters to enhance stability and bioavailability.
Acetylation Protocol
Table 4: Acetylation Efficiency
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Molar Ratio (Anhydride) | 2.5:1 (relative to diol) | 98 | 99 |
| Solvent | Dichloromethane (DCM) | – | – |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | – | – |
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation Products: Quinones and related derivatives.
Reduction Products: Alcohols and diols.
Substitution Products: Various substituted phenolic compounds.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate involves:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Biological Effects: The compound’s antioxidant properties help in scavenging free radicals, while its interaction with cellular targets can inhibit inflammatory responses and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Diarylheptanoids share a heptane backbone with aromatic substitutions but differ in functional groups, substitution patterns, and bioactivities. Below is a comparative analysis:
Structural Analogues
Key Observations:
- Acetylation vs. Hydroxylation: Acetylated derivatives (e.g., the target compound) show enhanced stability and bioavailability compared to non-acetylated variants like 1,7-bis(4-hydroxyphenyl)heptane .
- Substitution Patterns: Methoxy groups (e.g., Compound 8) reduce polarity and may alter receptor binding compared to dihydroxyphenyl groups .
- Biological Activity: The target compound’s dual hydroxylation at C3/C4 on one phenyl ring may enhance antioxidant capacity, while analogues with methoxy groups (e.g., Compound 9) show divergent estrogenic effects .
Pharmacological and Physicochemical Properties
| Property | Target Compound | 6-Gingerol (Ginger Derivative) | Diarylheptanoid TN3115 (C23H28O7) |
|---|---|---|---|
| Molecular Weight | 416.47 | 294.38 | 416.47 |
| LogP (Predicted) | 2.8 | 2.1 | 3.1 |
| Solubility | DMSO-soluble | Ethanol-soluble | DMSO-soluble |
| Bioactivity | Bone cell proliferation | Anti-inflammatory (IC50: 12.1 μM) | Antioxidant |
| Key Targets | Estrogen receptors (speculated) | 5-HT3 receptor, COX-2 | Uncharacterized |
Notes:
- Unlike 10-gingerol (a prominent anti-inflammatory in ginger), the target compound’s diarylheptanoid structure may favor bone-specific pathways .
Biological Activity
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H28O7
- Molecular Weight : 416.46 g/mol
- CAS Number : 934959-72-5
- Structure : The compound features a heptane backbone with diacetate and hydroxyphenyl substituents, contributing to its bioactivity.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit antioxidant properties. For instance, polyphenolic compounds are known to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The presence of multiple hydroxyl groups in this compound suggests it may exhibit similar antioxidant activity.
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds. For example, certain diarylheptanoids have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and VA-13 (lung cancer) cells. The IC50 values for these compounds ranged from 5.3 to 13.2 μg/mL, indicating potent cytotoxic effects. While specific data on this compound's anticancer activity is limited, its structural analogs suggest a promising avenue for further investigation .
Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds are well-documented. They can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha. Given the presence of hydroxy groups in the compound's structure, it is hypothesized that it may similarly modulate inflammatory pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing their harmful effects.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : It could influence the expression of genes associated with oxidative stress and inflammation.
Case Studies
- Cell Line Studies : In vitro studies on related compounds have shown a decrease in cell viability in cancer cell lines when treated with doses similar to those expected for this compound.
- Animal Models : Animal studies on structurally similar compounds have indicated reduced tumor growth and inflammation markers when administered at specific dosages.
Comparative Data Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
